molecular formula C9H9N3 B13040546 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B13040546
M. Wt: 159.19 g/mol
InChI Key: GIYUKUYZZFLFAN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group attached at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with cyclopropylamine under suitable conditions to introduce the cyclopropyl group . Another approach includes the use of 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles in an asymmetric Friedel–Crafts-type alkylation/cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its binding affinity and selectivity towards specific molecular targets, potentially enhancing its therapeutic efficacy compared to other similar compounds.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H9N3/c1-2-6(1)7-3-4-8-9(11-7)5-10-12-8/h3-6H,1-2H2,(H,10,12)

InChI Key

GIYUKUYZZFLFAN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C2)NN=C3

Origin of Product

United States

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